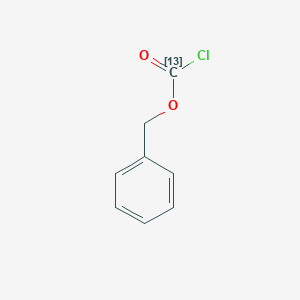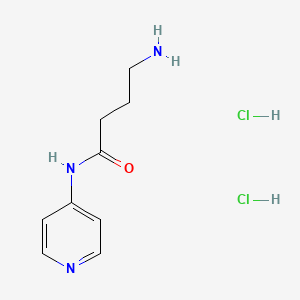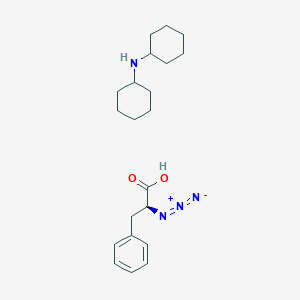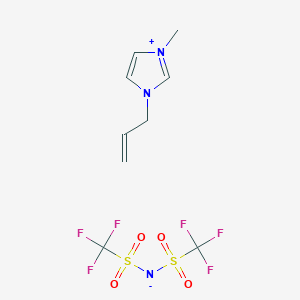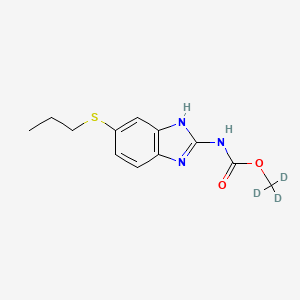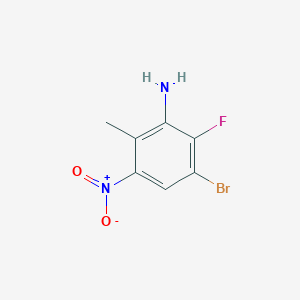
2-Amino-4-bromo-3-fluoro-6-nitrotoluene
Overview
Description
2-Amino-4-bromo-3-fluoro-6-nitrotoluene is an organic compound characterized by the presence of an amino group (-NH2), a bromo group (-Br), a fluoro group (-F), and a nitro group (-NO2) attached to a toluene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Nitration: The starting material, 2-amino-4-bromo-3-fluorotoluene, can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Halogenation: Bromination and fluorination can be achieved using bromine (Br2) and fluorine (F2) respectively, under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes. These reactions are carried out in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group can undergo acylation or alkylation reactions to form amides or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Acyl chlorides or alkyl halides with a base such as triethylamine.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Anilines, secondary amines.
Substitution: Amides, alkylated amines.
Scientific Research Applications
2-Amino-4-bromo-3-fluoro-6-nitrotoluene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to biological effects.
Comparison with Similar Compounds
2-Amino-4-bromo-3-fluorotoluene
2-Amino-4-bromo-6-nitrotoluene
2-Amino-3-fluoro-6-nitrotoluene
Uniqueness: 2-Amino-4-bromo-3-fluoro-6-nitrotoluene is unique due to the presence of both bromo and fluoro substituents on the aromatic ring, which influences its reactivity and biological activity compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-5(11(12)13)2-4(8)6(9)7(3)10/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIXQHLVSSBRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


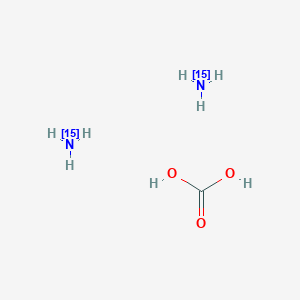
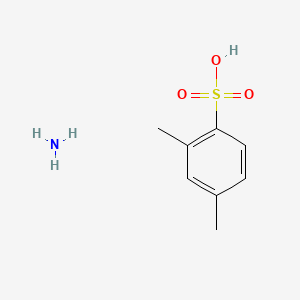
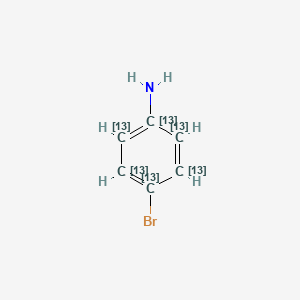
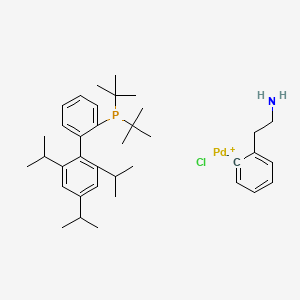
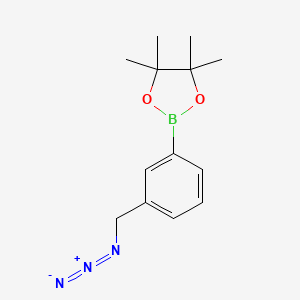
![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)
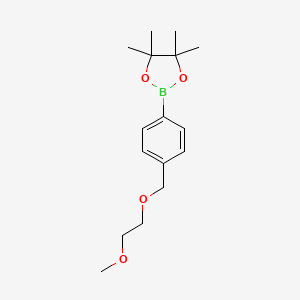
![2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid](/img/structure/B1528117.png)
